N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-6-5-7-18(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-16-8-9-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXMDUZFYONLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure that includes:
- A dimethoxyphenyl group
- A pyrazolo[3,4-d]pyrimidine core
- An acetamide functional group
Anticancer Activity
Several studies have demonstrated the potential anticancer effects of similar pyrazole derivatives. For instance, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxicity against various cancer cell lines. In vitro studies often utilize the National Cancer Institute (NCI) protocols for screening against leukemia, melanoma, and breast cancer cell lines.
| Compound | Cell Line Tested | Mean Growth Percent (GP) | Activity |
|---|---|---|---|
| Example A | MDA-MB-435 (Breast) | 62.61% | High |
| Example B | K-562 (Leukemia) | 58.34% | Moderate |
The compound's structural features contribute to its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit antibacterial properties against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings underscore the potential of this compound as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that certain pyrazole derivatives possess higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile.
| Compound | COX-2 Selectivity Index |
|---|---|
| Example C | 8.69 |
| Example D | 9.26 |
This selectivity indicates potential for use in treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs.
Case Studies
- Anticancer Screening : In a study involving several pyrazole derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition in melanoma and breast cancer cells.
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several pyrazole-based compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values comparable to established antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents via nucleophilic substitution or coupling reactions. Key steps include cyclization of precursors (e.g., pyrazole derivatives) under controlled temperatures (60–100°C) and solvents like ethanol or dimethyl sulfoxide (DMSO). Catalysts such as triethylamine are critical for optimizing intermediate formation. Yield depends on solvent polarity, reaction time, and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and backbone integrity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amides (N-H) .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assays for cytotoxicity) and enzyme inhibition studies (e.g., kinase assays). Antioxidant activity is tested via DPPH radical scavenging, while anti-inflammatory potential is assessed using COX-2 inhibition models. Dose-response curves establish IC₅₀ values .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance purity and scalability for research-grade production?
Purity is improved via gradient column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization from ethanol. Scalability requires transitioning from batch to flow chemistry, optimizing catalyst loading (e.g., 10 mol% Pd for coupling reactions), and automating temperature control. Reaction monitoring via HPLC ensures intermediates meet purity thresholds (>95%) .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound stability. Validate results using orthogonal assays (e.g., Western blotting alongside kinase assays) and control for batch-to-batch variability via LC-MS purity checks. Molecular dynamics simulations can reconcile divergent binding affinities .
Q. How do structural modifications (e.g., substituent variation) impact structure-activity relationships (SAR)?
SAR studies involve synthesizing analogs with substitutions at the 3,4-dimethoxyphenyl or 2,3-dimethylphenyl groups. Bioactivity comparisons reveal that electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition, while bulkier substituents reduce cell permeability. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or VEGFR2 .
Q. What advanced techniques identify the compound’s molecular targets in cancer pathways?
Pull-down assays with biotinylated probes isolate target proteins from cell lysates, followed by LC-MS/MS identification. Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff), while CRISPR-Cas9 knockout models validate target necessity in phenotypic responses .
Q. How can metabolic stability and toxicity be systematically assessed during preclinical development?
Microsomal stability assays (human liver microsomes) identify metabolic hotspots, while cytochrome P450 inhibition screens predict drug-drug interactions. In vivo toxicity studies in rodents evaluate hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance). ToxCast profiling screens for off-target effects .
Methodological Considerations
Q. What computational approaches predict the compound’s pharmacokinetic properties?
SwissADME or pkCSM models estimate logP (lipophilicity), aqueous solubility, and bioavailability. Molecular descriptors like topological polar surface area (TPSA) predict blood-brain barrier penetration. Machine learning (e.g., DeepTox) flags potential toxicity risks .
Q. How are crystallographic data used to refine the compound’s binding mode in target proteins?
Co-crystallization with target enzymes (e.g., CDK2) followed by X-ray diffraction (resolution ≤2.0 Å) reveals hydrogen-bonding interactions and hydrophobic contacts. Refinement via Phenix or Coot validates electron density maps, guiding rational design of high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
